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molecular formula C12H16N2O3 B8363059 1-Methyl-4-(3-nitro-phenoxy)-piperidine

1-Methyl-4-(3-nitro-phenoxy)-piperidine

Cat. No. B8363059
M. Wt: 236.27 g/mol
InChI Key: UHKDHIWXHUUVOW-UHFFFAOYSA-N
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Patent
US08552002B2

Procedure details

A mixture of 4-fluoro-nitrobenzene (10 g, 71.0 mmol), 4-hydroxy-1-methyl-piperidine (16.6 ml, 141.8 mmol, 2 eq.), tetrabutylammonium bromide (4.6 g, 14.2 mmol, 0.2 eq.), toluene (50 ml) and a 25% aqueous solution of potassium hydroxide (50 ml) is stirred for 15 h at 60° C. The reaction mixture is cooled to RT and poured onto ice/water. The resulting suspension is filtered and the filtrate is extracted with EE. The organic phase is washed with 0.5 N HCl, brine, then dried (sodium sulfate), filtered, and concentrated to afford 6 g of the title compound. The aqueous layer is made neutral by addition of sodium bicarbonate and extracted with EE. The organic phase is washed with brine, dried (sodium sulfate), filtered, and concentrated to afford additional 10 g of the title compound: ESI-MS: 237.0 [MH]+; tR=2.61 min (purity: 90%, gradient J).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[OH:11][CH:12]1[CH2:17][CH2:16][N:15]([CH3:18])[CH2:14][CH2:13]1.[OH-].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH3:18][N:15]1[CH2:16][CH2:17][CH:12]([O:11][C:7]2[CH:2]=[CH:3][CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[CH:6]=2)[CH2:13][CH2:14]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
16.6 mL
Type
reactant
Smiles
OC1CCN(CC1)C
Name
Quantity
4.6 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice/water
FILTRATION
Type
FILTRATION
Details
The resulting suspension is filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted with EE
WASH
Type
WASH
Details
The organic phase is washed with 0.5 N HCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CN1CCC(CC1)OC1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 35.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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